![molecular formula C11H12N2O B14863660 1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one](/img/structure/B14863660.png)
1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one
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Overview
Description
1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused ring system, which includes a pyrrolo and isoquinoline moiety. Its molecular formula is C11H12N2O, and it has a molecular weight of 188.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . This reaction leads to the formation of the desired heterocyclic structure through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds have a similar heterocyclic structure and exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds are also heterocyclic and have important pharmacological activities.
Uniqueness
This compound is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,2,3,3a,4,9b-hexahydropyrrolo[3,4-c]isoquinolin-5-one |
InChI |
InChI=1S/C11H12N2O/c14-11-8-4-2-1-3-7(8)9-5-12-6-10(9)13-11/h1-4,9-10,12H,5-6H2,(H,13,14) |
InChI Key |
NTHCRSYJFQWRQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)NC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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